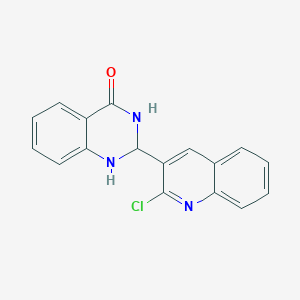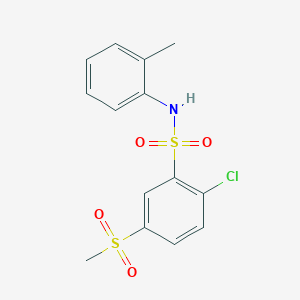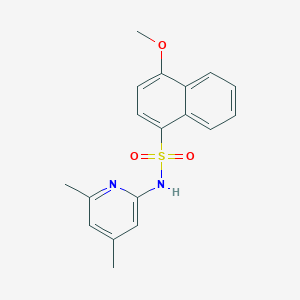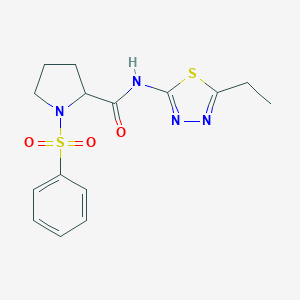![molecular formula C19H20N4O5S B299883 methyl 5-{[({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}-2-furoate](/img/structure/B299883.png)
methyl 5-{[({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-{[({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}-2-furoate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a furoate ester, and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}-2-furoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction using phenol derivatives and suitable alkylating agents.
Formation of the Furoate Ester: The furoate ester can be synthesized through esterification reactions involving furoic acid and methanol in the presence of acid catalysts.
Thioacetylation and Aminomethylation: The final steps involve thioacetylation and aminomethylation reactions to introduce the thioacetyl and aminomethyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions of the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phenol derivatives, alkylating agents, nucleophiles, electrophiles, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an antifungal and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-{[({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}-2-furoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The phenoxymethyl group may enhance the compound’s binding affinity to its targets, while the furoate ester may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-{[({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}-2-furoate: This compound is unique due to its specific combination of functional groups and structural features.
Other Triazole Derivatives: Compounds such as fluconazole and itraconazole are well-known triazole derivatives with antifungal properties.
Furoate Esters: Compounds like methyl furoate and ethyl furoate are simpler esters with different biological activities.
Uniqueness
Methyl 5-{[({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]methyl}-2-furoate is unique due to its specific combination of a triazole ring, phenoxymethyl group, and furoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20N4O5S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 5-[[[2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C19H20N4O5S/c1-23-16(11-27-13-6-4-3-5-7-13)21-22-19(23)29-12-17(24)20-10-14-8-9-15(28-14)18(25)26-2/h3-9H,10-12H2,1-2H3,(H,20,24) |
InChI Key |
DSXZKCKWZBSHKD-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=C(O2)C(=O)OC)COC3=CC=CC=C3 |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=C(O2)C(=O)OC)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-({[(5-methyl-2-phenyl-1,3-dioxan-5-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B299803.png)

![4-[(2-anilino-2-oxoethyl)sulfanyl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B299805.png)



![N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299815.png)
![Benzyl 1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethylcarbamate](/img/structure/B299817.png)
![2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(2,4,6-TRIMETHYLPHENYL)ETHAN-1-ONE](/img/structure/B299819.png)
![3-methyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B299820.png)
![2,2-diphenyl-N-[5-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B299821.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-methylbenzamide](/img/structure/B299826.png)
![2-({4-allyl-5-[4-(decyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B299827.png)
